Isophosphamide
Description
Properties
IUPAC Name |
(2S)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMGKSMUEGBAAB-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([P@@](=O)(OC1)NCCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904670 | |
| Record name | (-)-Ifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66849-33-0 | |
| Record name | (-)-Ifosfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66849-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Ifosfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066849330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Ifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IFOSFAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASK271XXC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ring-Closure Reaction with Phosphorus Oxychloride
Propanolamine reacts with phosphorus oxychloride (POCl₃) in dichloromethane at temperatures between -40°C and 25°C to form phosphoryl chloride intermediates. Triethylamine is added to neutralize hydrochloric acid (HCl) byproducts, accelerating the reaction. Optimal conditions (2–8 hours at -5–25°C) yield phosphoryl chloride with minimal side products.
Substitution with Chloroethylamine Hydrochloride
The phosphoryl chloride intermediate undergoes nucleophilic substitution with chloroethylamine hydrochloride at -40–25°C. Triethylamine again facilitates HCl scavenging, completing the reaction in 3–5 hours. This step generates phosphamide, a precursor to the final product.
Intermediate Formation via Chloroacetyl Chloride
Phosphamide reacts with chloroacetyl chloride in dichloromethane at -5–20°C for 5–10 hours, producing 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide. Purification via silica gel column chromatography (dichloromethane:methanol = 10:1) achieves 57.4% yield.
Reduction to Ifosfamide
The intermediate is reduced using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) under boron trifluoride (BF₃) catalysis in tetrahydrofuran (THF). At -5–10°C for 10–20 hours, the reaction yields 35% ifosfamide after recrystallization from methanol and diethyl ether.
Table 1: Reaction Conditions and Yields in Conventional Synthesis
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ring-closure | POCl₃, triethylamine | -5–25 | 2–8 | 95 |
| Substitution 1 | Chloroethylamine HCl | -5–25 | 3–5 | 90 |
| Substitution 2 | Chloroacetyl chloride | -5–20 | 5–10 | 57.4 |
| Reduction | NaBH₄/KBH₄, BF₃ | -5–10 | 10–20 | 35 |
Optimization of Reduction Conditions
Patent WO1997022614A1 introduces a borane-based reduction system to enhance efficiency and reduce impurities. Pre-generating borane via sodium borohydride and BF₃·OEt₂ at <10°C minimizes dechloro byproducts (<0.1%).
Catalytic Borane Generation
In THF, NaBH₄ reacts with BF₃·OEt₂ to form borane (BH₃), which selectively reduces the chloroacetyl intermediate. This method achieves 91% crude yield, with recrystallization (tert-butyl acetate/hexane) recovering 77% pure ifosfamide.
Stereochemical Control via Chiral Auxiliaries
Using trichloroimino-phosphoranes derived from chiral amines (e.g., 1-phenethylamine), cyclization with 3-amino-1-propanol yields diastereomerically enriched intermediates. Hydrolysis recovers optically active ifosfamide, demonstrating 85% enantiomeric excess (ee) in pilot studies.
Alternative Chlorination Strategies
A 1999 study by Heteroatom Chemistry avoids alkylating agents by introducing chlorine late in the synthesis. Trimethylsilyl-protected intermediates react with 2-chloro-1,3,5-trimethyltriazaphospholidine-4,6-dione, followed by sulfuryl chloride (SO₂Cl₂) chlorination.
Silicon-Mediated Protection
Protecting amino groups as trimethylsilyl (TMS) ethers prevents premature chlorination. Subsequent SO₂Cl₂ treatment at 0°C introduces chlorine atoms, achieving 40% overall yield with 99% purity.
Table 2: Comparison of Chlorination Methods
| Method | Chlorination Reagent | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Conventional | ClCH₂COCl | -5–20 | 95 | 57.4 |
| Silicon-mediated | SO₂Cl₂ | 0 | 99 | 40 |
Environmental and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Isophosphamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
FDA-Approved Indications
Isophosphamide is primarily indicated for the treatment of several types of cancers:
- Testicular Germ Cell Tumors : It is used as a third-line therapy for patients who have not responded to other treatments. The standard regimen involves combining it with mesna to mitigate bladder toxicity .
- Soft Tissue Sarcomas : Ifosfamide is effective in combination therapies, showing response rates of approximately 40% .
- Ovarian Cancer : It is utilized in cases resistant to platinum-based therapies, often combined with other agents such as paclitaxel .
- Bladder Cancer : Used in advanced stages, particularly when other treatments have failed .
- Lymphomas : Ifosfamide serves as salvage therapy for non-Hodgkin lymphoma and relapsed Hodgkin lymphoma .
Off-Label Uses
In addition to its approved indications, ifosfamide has been employed off-label for various other malignancies:
- Ewing Sarcoma : High-dose ifosfamide has shown improved survival rates compared to other regimens .
- Cervical Cancer : When combined with paclitaxel and cisplatin, it has demonstrated response rates between 18% and 45% .
- Small Cell Lung Cancer : Ifosfamide has been beneficial as a maintenance therapy in some cases .
Pharmacokinetics
The pharmacokinetic profile of ifosfamide includes:
- Absorption : Administered intravenously to avoid first-pass metabolism, which can lead to neurotoxicity.
- Distribution : Exhibits a volume of distribution similar to total body water.
- Metabolism : Extensive hepatic metabolism produces several active and toxic metabolites.
- Elimination : Primarily excreted via urine, with a half-life ranging from 7 to 15 hours depending on dosage .
Case Studies and Clinical Insights
Several case studies highlight both the therapeutic potential and risks associated with ifosfamide:
- A case reported delayed encephalopathy in a patient receiving ifosfamide for sarcoma, which was successfully treated with methylene blue after initial neuropsychiatric symptoms appeared two weeks post-infusion .
- Another study documented neurotoxicity in pediatric patients following ifosfamide treatment, emphasizing the importance of monitoring neurological status during therapy .
These cases underscore the need for careful management and awareness of potential side effects associated with ifosfamide treatment.
Safety and Toxicity
While effective, ifosfamide is associated with several adverse effects:
- Neurotoxicity : Including confusion and encephalopathy, particularly in high doses or prolonged use.
- Hemorrhagic Cystitis : Due to the accumulation of acrolein, a toxic metabolite; this risk can be mitigated by co-administration with mesna.
- Carcinogenic Potential : Studies have indicated that ifosfamide may increase the risk of secondary malignancies due to its genotoxic effects observed in animal models .
Mechanism of Action
The mechanism of action of Isophosphamide involves its interaction with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action makes it a potential candidate for use in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Structural and Pharmacological Differences
| Parameter | Isophosphamide | Cyclophosphamide |
|---|---|---|
| Chemical Structure | Chloroethyl group on endocyclic nitrogen | Chloroethyl group on exocyclic nitrogen |
| Metabolic Activation | CYP3A4-mediated oxidation | CYP2B6/CYP3A4-mediated oxidation |
| DNA Cross-Link Type | Seven-atom cross-links | Five-atom cross-links |
| LD₅₀ (Mouse Model) | 540 mg/kg | 360 mg/kg |
| Dose Ratio for Efficacy | 1.6× higher than CP | Reference dose |
| Key Metabolites | Isophosphoramide mustard, acrolein | Phosphoramide mustard, acrolein |
Sources :
- Metabolism and Toxicity: IP generates higher proportions of dechloroethylated metabolites compared to CP, which are less cytotoxic and contribute to nephrotoxicity and neurotoxicity . While both drugs produce acrolein (a urotoxic metabolite), IP’s slower metabolic conversion necessitates co-administration of mesna and aggressive hydration to prevent hemorrhagic cystitis . Notably, IP’s lower acute hematologic toxicity allows for higher dose escalation in clinical settings .
- Antitumor Efficacy: In preclinical studies using Lewis lung carcinoma (3LL) models, IP showed dose-dependent tumor growth inhibition but required 1.6× the dose of CP to achieve equivalent "cure" rates (90-day disease-free survival) . IP demonstrated superior activity in cyclophosphamide-resistant tumors, particularly diffuse histiocytic lymphoma and acute lymphoblastic leukemia .
Sources :
- Clinical Studies: A phase I trial established 5,000 mg/m² as the maximum tolerated dose for IP, with CNS toxicity (e.g., confusion, seizures) emerging at higher doses .
Comparison with Other Oxazaphosphorines
- Trophosphamide: Trophosphamide, another CP analog, shares IP’s requirement for metabolic activation but demonstrates inferior therapeutic ratios in preclinical models .
Ifosfamide :
Ifosfamide (a structural analog of IP) has overlapping toxicity profiles but distinct pharmacokinetics, with longer plasma half-lives for active metabolites like isophosphoramide mustard .
Research Findings and Implications
- Resistance Mechanisms : IP retains efficacy in CP-resistant tumors due to differential transport and metabolism, as evidenced by its activity in L1210 leukemia models .
Q & A
Q. How can researchers distinguish isophosphamide from structurally related alkylating agents (e.g., cyclophosphamide) in experimental settings?
Methodological Answer: Use chromatographic techniques (e.g., HPLC) coupled with mass spectrometry to identify unique structural features, such as isomer-specific functional groups or metabolic byproducts. Cross-validate findings with nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation. Reference PubMed data on isomer-specific search yields to prioritize analytical workflows .
Q. What are the standard protocols for synthesizing high-purity this compound in laboratory settings?
Methodological Answer: Follow anhydrous reaction conditions to minimize hydrolysis, and employ recrystallization or column chromatography for purification. Document reaction parameters (temperature, solvent ratios) and validate purity via melting point analysis and spectroscopic profiling. Adhere to journal guidelines for replicability, such as detailed procedural descriptions in supplementary materials .
Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxic efficacy?
Methodological Answer: Use cell lines with documented sensitivity to alkylating agents (e.g., lymphoma models) and include dose-response curves spanning clinical-relevant concentrations. Normalize results against positive controls (e.g., cyclophosphamide) and negative controls (vehicle-only treatments). Report statistical methods for IC50 calculations and account for batch variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic activation pathways be resolved across studies?
Methodological Answer: Conduct systematic reviews to identify methodological disparities (e.g., liver enzyme sources, incubation times). Use isotopic labeling to trace metabolic intermediates and validate pathways via in vivo models. Apply meta-analysis frameworks to reconcile discrepancies, as suggested in toxicological profile guidelines .
Q. What strategies optimize experimental design for studying this compound’s stereoisomer-specific activity?
Methodological Answer: Synthesize enantiomerically pure isomers via chiral catalysts and evaluate their pharmacokinetic profiles using compartmental modeling. Compare tumor suppression efficacy in xenograft models while controlling for hepatic metabolism rates. Reference PubMed’s isomer-specific publication gaps to justify novel hypotheses .
Q. How can researchers address reproducibility challenges in this compound’s preclinical data?
Methodological Answer: Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Share raw datasets (e.g., spectral files, dose-response curves) in public repositories and standardize reporting using templates from toxicological guidelines. Perform power analyses to ensure adequate sample sizes .
Q. What ethical and practical considerations apply when extrapolating this compound’s class-level data (organophosphates) to novel applications?
Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. Conduct supplemental literature searches on organophosphate toxicity and validate extrapolations via comparative in vitro assays. Prioritize in silico modeling (e.g., QSAR) to predict off-target effects before in vivo testing .
Contradiction Analysis & Innovation
Q. How should researchers interpret contradictory findings in this compound’s genotoxicity profiles?
Methodological Answer: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables (e.g., exposure duration, cell type). Use comet assays and γH2AX foci quantification to assess DNA damage objectively. Publish negative results to reduce publication bias .
Q. What computational tools are effective for predicting this compound’s drug-drug interactions in combination therapies?
Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to simulate interactions with CYP450 inhibitors/inducers. Validate predictions using co-culture systems (e.g., hepatocyte-cancer cell models) and high-throughput screening. Reference synthesis studies for physicochemical data inputs .
Data Presentation & Peer Review
Q. How can researchers ensure compliance with journal requirements when reporting this compound studies?
Methodological Answer: Structure manuscripts to separate primary findings (≤5 key experiments) from supplementary data (e.g., synthetic protocols, spectral libraries). Use IUPAC nomenclature consistently and avoid unvalidated abbreviations. Cite foundational studies on cyclophosphamide analogs to contextualize novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
